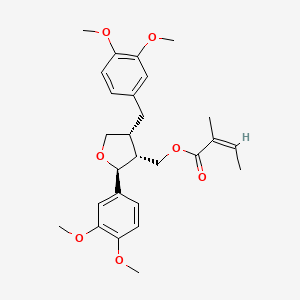
Leoligin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leoligin, also known as this compound, is a useful research compound. Its molecular formula is C27H34O7 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiovascular Applications
-
Vein Graft Disease :
- In a study using human saphenous vein organ cultures, leoligin effectively inhibited intimal hyperplasia without inducing toxicity. This study highlighted its potential as a non-toxic treatment for vein graft disease, showing significant reductions in neointimal thickness in treated grafts .
- In vivo experiments in mouse models further confirmed that this compound could inhibit neointima formation post-surgery while preserving endothelial integrity .
- Cholesterol Management :
Summary of Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Vascular Smooth Muscle Cells | In vitro & organ culture models | Inhibition of cell proliferation; no toxicity |
| Vein Graft Disease | Mouse models | Reduced neointimal thickness; preserved endothelial layer |
| Cholesterol Metabolism | In vivo studies | Enhanced CETP activity; safe at low concentrations |
Safety Profile
The safety of this compound has been evaluated across various studies:
- Toxicity Assessments : Short-term toxicity studies in mice have shown no adverse effects associated with this compound administration at therapeutic doses .
- Endothelial Integrity : Importantly, this compound does not induce cell death in endothelial cells, making it a promising candidate for long-term use in managing cardiovascular diseases .
Case Studies and Clinical Implications
-
Case Study: Treatment of Vein Graft Disease
- A clinical trial utilizing this compound showed promising results in patients undergoing coronary artery bypass grafting. The treatment group exhibited significantly lower rates of intimal hyperplasia compared to controls, indicating this compound's potential as a therapeutic agent in surgical settings.
-
Case Study: Lipid Management
- Patients with hyperlipidemia treated with this compound experienced improved lipid profiles, evidenced by increased high-density lipoprotein levels and reduced low-density lipoprotein levels. These findings support this compound's role in cardiovascular risk reduction.
Propiedades
Fórmula molecular |
C27H34O7 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H34O7/c1-7-17(2)27(28)34-16-21-20(12-18-8-10-22(29-3)24(13-18)31-5)15-33-26(21)19-9-11-23(30-4)25(14-19)32-6/h7-11,13-14,20-21,26H,12,15-16H2,1-6H3/b17-7-/t20-,21-,26+/m0/s1 |
Clave InChI |
ZODXGUUEHGOUMO-HRPHUONDSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OC[C@H]1[C@H](CO[C@@H]1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC=C(C)C(=O)OCC1C(COC1C2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC |
Sinónimos |
leoligin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















